Cas no 184239-35-8 (Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-bromo-)
Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-bromo- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Bis(4-bromophenyl)-1,2-diphenylethene
- 1-bromo-4-[(E)-2-(4-bromophenyl)-1,2-diphenylethenyl]benzene
- 184239-35-8
- 184239-40-5
- 1,2-Di(4-bromophenyl)-1,2-diphenylethylene
- (E)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene
- BS-46985
- CS-0088661
- 1-bromo-4-[(E)-2-(4-bromophenyl)-1,2-diphenyl-vinyl]benzene
- e-1,2-bis(4-bromophenyl)-1,2-diphenyl-ethylene
- MFCD01024668
- starbld0035946
- AKOS040768670
- Benzene,1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-broMo-
- SCHEMBL67640
- Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-bromo-
-
- MDL: MFCD01024668
- Inchi: 1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H/b26-25+
- InChI Key: BBSNJTOHVHUCRF-OCEACIFDSA-N
- SMILES: BrC1C=CC(=CC=1)/C(/C1C=CC=CC=1)=C(\C1C=CC=CC=1)/C1C=CC(=CC=1)Br
Computed Properties
- Exact Mass: 487.97754
- Monoisotopic Mass: 487.97753g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0088661-1g |
1,2-Di(4-bromophenyl)-1,2-diphenylethylene |
184239-35-8 | ≥97.0% | 1g |
$68.0 | 2022-04-27 | |
| ChemScence | CS-0088661-5g |
1,2-Di(4-bromophenyl)-1,2-diphenylethylene |
184239-35-8 | ≥97.0% | 5g |
$289.0 | 2022-04-27 | |
| ChemScence | CS-0088661-10g |
1,2-Di(4-bromophenyl)-1,2-diphenylethylene |
184239-35-8 | ≥97.0% | 10g |
$525.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X82005-250mg |
1,2-Bis(4-bromophenyl)-1,2-diphenylethene |
184239-35-8 | 98% | 250mg |
¥348.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X82005-1g |
1,2-Bis(4-bromophenyl)-1,2-diphenylethene |
184239-35-8 | 98% | 1g |
¥838.0 | 2023-09-05 | |
| eNovation Chemicals LLC | D626633-0.5g |
1,2-Bis(4-bromophenyl)-1,2-diphenylethene |
184239-35-8 | 97% | 0.5g |
$260 | 2023-09-03 | |
| eNovation Chemicals LLC | D626633-1g |
1,2-Bis(4-bromophenyl)-1,2-diphenylethene |
184239-35-8 | 97% | 1g |
$160 | 2024-05-23 | |
| eNovation Chemicals LLC | D626633-5g |
1,2-Bis(4-bromophenyl)-1,2-diphenylethene |
184239-35-8 | 97% | 5g |
$219 | 2024-05-23 | |
| Ambeed | A1426724-250mg |
1,2-Bis(4-bromophenyl)-1,2-diphenylethene |
184239-35-8 | 98% | 250mg |
$9.0 | 2025-02-20 | |
| Ambeed | A1426724-1g |
1,2-Bis(4-bromophenyl)-1,2-diphenylethene |
184239-35-8 | 98% | 1g |
$29.0 | 2025-02-20 |
Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-bromo- Suppliers
Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-bromo- Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-bromo-
Research Briefing on Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-bromo- (CAS: 184239-35-8) in Chemical Biology and Pharmaceutical Applications
The compound Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-bromo- (CAS: 184239-35-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This brominated stilbene derivative exhibits unique photophysical and biochemical properties, making it a promising candidate for various applications, including fluorescent probes, organic electronics, and potential therapeutic agents. Recent studies have focused on elucidating its molecular interactions, stability, and biological activity, providing new insights into its utility in drug discovery and material science.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's potential as a fluorescent tag for protein labeling. Researchers demonstrated that the brominated stilbene core of 184239-35-8 exhibits strong fluorescence with high quantum yield, making it suitable for real-time tracking of protein dynamics in live cells. The study also highlighted its superior photostability compared to conventional fluorophores, suggesting its potential for long-term imaging applications in biological systems.
In the realm of pharmaceutical development, recent investigations have examined the compound's interactions with various biological targets. Molecular docking simulations revealed that 184239-35-8 shows significant affinity for the ATP-binding site of several kinase enzymes, particularly those involved in inflammatory pathways. This finding, published in Bioorganic & Medicinal Chemistry Letters, suggests its potential as a scaffold for developing novel kinase inhibitors, though further optimization of its selectivity profile is required.
The synthetic accessibility of 184239-35-8 has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an improved synthetic route that achieves higher yields (82%) while reducing the use of hazardous reagents. This advancement addresses previous challenges in large-scale production, potentially facilitating its broader application in both research and industrial settings.
From a materials science perspective, studies have investigated the compound's electronic properties for potential use in organic light-emitting diodes (OLEDs). The brominated derivative demonstrates excellent charge transport characteristics and thermal stability, with a glass transition temperature (Tg) of 145°C, as reported in Advanced Materials. These properties make it a candidate for developing new generations of stable, high-performance organic electronic devices.
Despite these promising developments, challenges remain in fully characterizing the compound's biological effects and potential toxicity. Recent toxicological assessments published in Chemical Research in Toxicology indicate that while the compound shows good in vitro safety profiles at low concentrations, its long-term effects and metabolic pathways require further investigation before clinical applications can be considered.
In conclusion, Benzene, 1,1'-(1,2-diphenyl-1,2-ethenediyl)bis[4-bromo- (184239-35-8) represents a versatile compound with multiple potential applications across chemical biology and pharmaceutical sciences. Ongoing research continues to uncover new aspects of its functionality, positioning it as an important molecule for future developments in these fields. The compound's unique combination of photophysical properties, synthetic accessibility, and biological activity makes it particularly valuable for interdisciplinary research bridging chemistry, biology, and materials science.
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